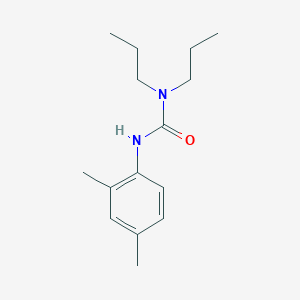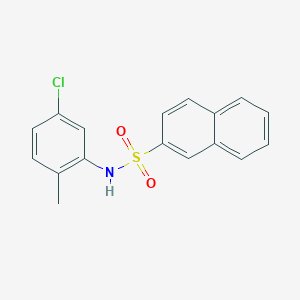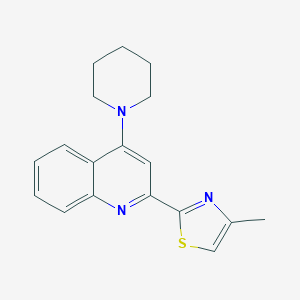
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, hydroxy, and methylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt typically involves the reaction of S-methylisothiourea sulfate with ethoxy methylene diethyl malonate in an ethanol-sodium hydroxide solution . The reaction conditions include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or to modify the pyrimidine ring.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the hydroxy group can produce various ether or ester derivatives.
科学研究应用
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
4-Hydroxy-2-quinolones: These compounds have similar structural features and biological activities.
4-Hydroxy-2-pyrones: These compounds share the hydroxy and pyrimidine ring structure and have diverse applications.
Uniqueness
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate, sodium salt is unique due to the presence of the ethyl and methylthio groups, which confer distinct chemical properties and biological activities. These substitutions can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C8H10N2NaO3S |
|---|---|
分子量 |
237.23 g/mol |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11;/h4H,3H2,1-2H3,(H,9,10,11); |
InChI 键 |
YWMWQRZUGCEXBQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(NC1=O)SC.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)




![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)





